Cas no 2171763-47-4 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidomethyl}butanoic acid)
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidomethyl}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidomethyl}butanoic acid
- 2171763-47-4
- EN300-1504209
- 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]methyl}butanoic acid
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- Inchi: 1S/C26H32N2O5/c1-4-16(3)23(24(29)27-14-17(5-2)25(30)31)28-26(32)33-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22-23H,4-5,14-15H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)
- InChI Key: UVPQAQXSNTVEPZ-UHFFFAOYSA-N
- SMILES: O(C(NC(C(NCC(C(=O)O)CC)=O)C(C)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 452.23112213g/mol
- Monoisotopic Mass: 452.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 11
- Complexity: 662
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 105Ų
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidomethyl}butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1504209-1.0g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]methyl}butanoic acid |
2171763-47-4 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1504209-50mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]methyl}butanoic acid |
2171763-47-4 | 50mg |
$528.0 | 2023-09-27 | ||
| Enamine | EN300-1504209-100mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]methyl}butanoic acid |
2171763-47-4 | 100mg |
$553.0 | 2023-09-27 | ||
| Enamine | EN300-1504209-250mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]methyl}butanoic acid |
2171763-47-4 | 250mg |
$579.0 | 2023-09-27 | ||
| Enamine | EN300-1504209-500mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]methyl}butanoic acid |
2171763-47-4 | 500mg |
$603.0 | 2023-09-27 | ||
| Enamine | EN300-1504209-1000mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]methyl}butanoic acid |
2171763-47-4 | 1000mg |
$628.0 | 2023-09-27 | ||
| Enamine | EN300-1504209-2500mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]methyl}butanoic acid |
2171763-47-4 | 2500mg |
$1230.0 | 2023-09-27 | ||
| Enamine | EN300-1504209-5000mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]methyl}butanoic acid |
2171763-47-4 | 5000mg |
$1821.0 | 2023-09-27 | ||
| Enamine | EN300-1504209-10000mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]methyl}butanoic acid |
2171763-47-4 | 10000mg |
$2701.0 | 2023-09-27 |
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidomethyl}butanoic acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidomethyl}butanoic acid
Compound CAS No. 2171763-47-4: A Comprehensive Overview
The compound with CAS No. 2171763-47-4, named 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidomethyl}butanoic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and biochemistry. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentanamide moiety, and a butanoic acid component. The integration of these functional groups makes it a versatile molecule with applications in drug discovery, peptide synthesis, and material science.
Recent studies have highlighted the importance of fluorenylmethoxycarbonyl (Fmoc) groups in protecting amino functionalities during peptide synthesis. The Fmoc group is widely used as a temporary protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In the context of this compound, the Fmoc group plays a critical role in stabilizing the amino functionality during synthesis, ensuring precise control over the molecule's reactivity and selectivity.
The pentanamide component of the molecule introduces additional complexity and functionality. Pentanamide groups are known for their ability to participate in hydrogen bonding, which can significantly influence the solubility, stability, and bioavailability of the compound. Recent research has explored the use of pentanamide-containing molecules in drug delivery systems, where their ability to enhance drug solubility and permeability has been extensively studied.
The butanoic acid moiety further enhances the versatility of this compound. Butanoic acid is a simple carboxylic acid that can participate in various chemical reactions, including esterification and amidation. In this compound, the butanoic acid group serves as a platform for further functionalization, enabling the creation of derivatives with tailored properties for specific applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using a combination of nucleophilic substitutions, coupling reactions, and protecting group strategies. These methods have significantly improved the yield and purity of the compound, making it more accessible for research and industrial applications.
In terms of applications, this compound has shown promise in peptide synthesis as a building block for constructing complex peptides with high sequence fidelity. Its ability to stabilize amino functionalities during synthesis makes it an ideal candidate for use in solid-phase peptide synthesis (SPPS), where precise control over peptide sequences is critical.
Moreover, this compound has been explored as a potential precursor for drug development. Its unique combination of functional groups allows for the creation of molecules with tailored pharmacokinetic properties, including improved bioavailability and reduced toxicity. Recent studies have focused on its potential use in developing drugs targeting specific therapeutic areas such as cancer, inflammation, and infectious diseases.
The integration of fluorenylmethoxycarbonyl (Fmoc) groups into this compound also opens up opportunities for its use in fluorescence-based assays and imaging techniques. The Fmoc group's inherent fluorescence properties make it an attractive candidate for use in biosensors and diagnostic tools, where real-time monitoring of biological processes is essential.
In conclusion, CAS No. 2171763-47-4 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, combining fluorenylmethoxycarbonyl (Fmoc) groups, pentanamide, and butanoic acid moieties, positions it as a valuable tool in modern chemistry and biochemistry. With ongoing advancements in synthetic methods and continued exploration of its potential applications, this compound is poised to play a significant role in shaping future innovations in these fields.
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